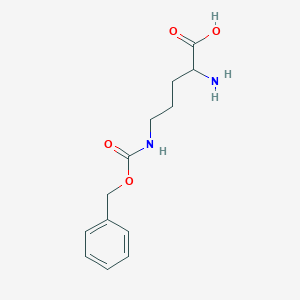

H-Orn(Z)-OH

Description

Properties

IUPAC Name |

2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULSXQYFUHKBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954659 | |

| Record name | N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3304-51-6 | |

| Record name | N5-Benzyloxycarbonyl-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N5-benzyloxycarbonyl-L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-delta-Carbobenzyloxy-L-ornithine synthesis protocol

An In-depth Technical Guide to the Synthesis of N-delta-Carbobenzyloxy-L-ornithine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of N-delta-Carbobenzyloxy-L-ornithine (Nδ-Cbz-L-ornithine), a critical building block in modern peptide synthesis and pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for specific procedural choices, and the self-validating checkpoints essential for ensuring a successful and reproducible outcome.

Strategic Importance of Nδ-Cbz-L-ornithine

L-ornithine is a non-proteinogenic amino acid that serves as a versatile scaffold in drug design and peptide chemistry.[1] Its side-chain delta-amino group (δ-NH₂) provides a key handle for modifications such as lactam bridge formation for peptide cyclization, conjugation of labels, or attachment to other molecular entities.[1] To achieve these modifications without interfering with the alpha-amino group (α-NH₂) during peptide chain elongation, a strategy of orthogonal protection is required.[2][3]

Nδ-Cbz-L-ornithine is an exemplary intermediate in this strategy. The Carbobenzyloxy (Cbz or Z) group is a well-established protecting group for amines that is stable under the basic conditions used to remove the Fmoc group in solid-phase peptide synthesis (SPPS), but can be readily cleaved under different conditions, such as catalytic hydrogenolysis.[2] This differential reactivity is the cornerstone of its utility.

The Core Challenge: Selective δ-Amino Group Protection

The primary challenge in synthesizing Nδ-Cbz-L-ornithine is the selective acylation of the δ-amino group in the presence of the more nucleophilic α-amino group. A direct reaction of L-ornithine with benzyl chloroformate would result in a mixture of Nα-protected, Nδ-protected, and Nα,Nδ-diprotected products, necessitating a difficult purification process.

The most elegant and widely adopted solution to this problem is the transient protection of the α-amino and α-carboxyl groups using a copper(II) ion. L-ornithine readily forms a stable, deeply colored bis(ornithinato)copper(II) complex. In this complex, the copper ion chelates with the α-amino and α-carboxyl groups, forming a thermodynamically favored five-membered ring.[4] This coordination effectively blocks these functional groups, leaving the less sterically hindered and non-coordinated δ-amino group available for selective reaction.

Reaction Scheme and Mechanism

The synthesis proceeds through a three-stage process: complexation, selective acylation, and decomplexation.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies and provides a robust pathway to the target compound.[5]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| L-Ornithine hydrochloride | C₅H₁₃ClN₂O₂ | 168.62 | 7.50 g | 44.5 | Starting Material |

| Copper(II) Sulfate | CuSO₄ | 159.61 | 5.55 g | 34.8 | Forms the protective complex |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~89 mL of 0.5 M | 44.5 | To neutralize HCl and adjust pH |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 6.15 g | 44.5 | Base for acylation reaction |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 8.2 mL (9.72 g) | 57.0 | Acylating agent. Caution! |

| Disodium EDTA | C₁₀H₁₄N₂Na₂O₈ | 336.21 | Saturated Solution | Excess | Copper chelator for removal |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M Solution | As needed | For final product precipitation |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | Solvent |

Safety Precautions: Benzyl chloroformate is a corrosive lachrymator and is water-sensitive.[6][7] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Step-by-Step Procedure

The entire workflow is visualized in the diagram below, followed by detailed textual instructions.

-

Formation of the Ornithine-Copper Complex:

-

In a 250 mL beaker, dissolve 7.5 g of L-ornithine hydrochloride in 89 mL of 0.5 M sodium hydroxide solution.[5]

-

To this solution, add 5.55 g of anhydrous copper(II) sulfate with stirring.[5]

-

A deep blue precipitate of the bis(ornithinato)copper(II) complex will form immediately. Continue stirring for 15 minutes to ensure complete complexation.[5]

-

-

Selective Acylation:

-

To the stirred suspension, add 6.15 g of anhydrous potassium carbonate, followed by the slow, dropwise addition of 8.2 mL of benzyl chloroformate.[5]

-

The reaction mixture will gradually change color from deep blue to a lighter blue.

-

Stir the mixture vigorously at room temperature overnight to allow the acylation to proceed to completion.[5]

-

-

Isolation of the Protected Complex:

-

After the overnight reaction, collect the resulting light blue solid by vacuum filtration.

-

Wash the solid sequentially with deionized water, ethanol, and diethyl ether to remove unreacted reagents and byproducts.

-

-

Decomplexation (Copper Removal):

-

Transfer the washed solid into a flask containing a saturated solution of disodium EDTA.[5]

-

Heat the suspension to reflux for 2 hours.[5] During this time, the EDTA will chelate the copper(II) ions, breaking apart the complex and liberating the Nδ-Cbz-L-ornithine into the solution. The solid will dissolve, and the solution will turn a characteristic blue-green due to the [Cu(EDTA)]²⁻ complex.

-

Allow the solution to cool to room temperature overnight.[5]

-

-

Product Isolation and Purification:

-

Filter the solution to remove any remaining insoluble material.

-

Transfer the clear filtrate to a beaker and cool it in an ice bath.

-

Slowly acidify the filtrate by adding 2 M HCl dropwise while stirring. Monitor the pH with pH paper or a pH meter.

-

The white, solid product will begin to precipitate as the pH approaches its isoelectric point (around pH 5-6).

-

Once precipitation is complete, keep the mixture in a refrigerator for several hours to maximize crystal growth.

-

Collect the white solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum.

-

A typical yield for this procedure is around 83%.[5]

-

Product Characterization

To ensure the identity and purity of the synthesized Nδ-Cbz-L-ornithine, the following characterization methods are recommended.

-

Melting Point: The literature melting point is approximately 248-252 °C.[5] A sharp melting point in this range is a good indicator of purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.[8][9]

-

¹H NMR (in D₂O/NaOD): Expect to see characteristic peaks for the ornithine backbone protons (α-CH, β-CH₂, γ-CH₂), the δ-CH₂ group adjacent to the Cbz-protected amine, and the aromatic protons of the benzyl group.

-

¹³C NMR: Will show distinct signals for the carboxyl carbon, the aromatic carbons, the benzylic carbon of the Cbz group, and the aliphatic carbons of the ornithine side chain.

-

Conclusion

The copper(II) chelation method provides a reliable and efficient route for the synthesis of Nδ-Cbz-L-ornithine. The rationale behind each step—from the transient protection via complexation to the selective acylation and final decomplexation—is grounded in fundamental principles of coordination and organic chemistry. By following this detailed protocol and understanding the causality behind the experimental choices, researchers can confidently produce this valuable amino acid derivative for applications in peptide synthesis and the development of novel therapeutics.

References

- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 25, 2026.

-

ResearchGate. (2017). Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithine. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved January 25, 2026, from [Link]

-

Jiang, Y., et al. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of L-ornithine hydrochloride.

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (1985). Synthesis of N.alpha.,N.delta.-protected N.delta.-hydroxy-L-ornithine from L-glutamic acid. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Use of copper complexes of alpha-amino acids that contain terminal amino groups as nutritional supplements.

-

Funck, D., et al. (2012). Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants. Plant Science. Retrieved January 25, 2026, from [Link]

-

MDPI. (2021). Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. Retrieved January 25, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved January 25, 2026, from [Link]

-

RSC Publishing. (2018). One-step synthesis and regioselective polymerization of Nα,Nδ-bisphenoxycarbonyl-l-ornithine. Polymer Chemistry. Retrieved January 25, 2026, from [Link]

-

Apak, R., et al. (2007). The protective effect of amino acids on the copper(II)-catalyzed autoxidation of ascorbic acid. Journal of Food and Drug Analysis. Retrieved January 25, 2026, from [Link]

-

Grokipedia. (n.d.). Benzyl chloroformate. Retrieved January 25, 2026, from [Link]

-

PubMed. (2002). Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC. Retrieved January 25, 2026, from [Link]

-

NIH. (2014). Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences. Retrieved January 25, 2026, from [Link]

-

Medvix Publications. (n.d.). Development and Validation of Spectroscopic Method for Determination of L-Ornithine L-Aspartate in Commercial Dosage Form. Retrieved January 25, 2026, from [Link]

-

PubMed. (2007). The two pathways for effective orthogonal protection of L-ornithine, for amino acylation of 5'-O-pivaloyl nucleosides, describe the general and important role for the successful imitation, during the model substrates for the ribosomal mimic reaction. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

-

NIH. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved January 25, 2026, from [Link]

-

SciSpace. (2009). Amino Acid-Protecting Groups. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2014). Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences. Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]

-

NIH. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Retrieved January 25, 2026, from [Link]

-

UNL Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. Retrieved January 25, 2026, from [Link]

-

Biochemical Journal. (1987). The inactivation of ornithine transcarbamoylase by N delta-(N'-sulpho-diaminophosphinyl). Retrieved January 25, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. scispace.com [scispace.com]

- 4. EP0377526B1 - Use of copper complexes of alpha-amino acids that contain terminal amino groups as nutritional supplements - Google Patents [patents.google.com]

- 5. N'-Cbz-L-ornithine | 3304-51-6 [chemicalbook.com]

- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. Benzyl Chloroformate [commonorganicchemistry.com]

- 8. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bionmr.unl.edu [bionmr.unl.edu]

A Comprehensive Technical Guide to the Safe Handling of H-Orn(Z)-OH for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for N-δ-benzyloxycarbonyl-L-ornithine (H-Orn(Z)-OH), a critical building block in advanced peptide synthesis and drug discovery. As researchers and drug development professionals, a thorough understanding of the chemical properties and potential hazards of this compound is paramount for ensuring both personal safety and the integrity of experimental outcomes. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering field-proven insights into the causality behind recommended procedures, thereby fostering a proactive safety culture in the laboratory.

The Chemical Identity and Role of H-Orn(Z)-OH in Peptide Synthesis

H-Orn(Z)-OH, with the CAS number 3304-51-6, is a derivative of the non-proteinogenic amino acid L-ornithine.[1][2] The key feature of this molecule is the benzyloxycarbonyl (Z or Cbz) protecting group attached to the delta (δ) amino group of the ornithine side chain. This strategic placement allows for the selective participation of the alpha (α) amino group in peptide bond formation during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[1] The Z-group's stability under certain conditions and its susceptibility to specific deprotection methods make H-Orn(Z)-OH a versatile tool for constructing complex peptide architectures, including cyclic peptides with potential therapeutic applications, such as antifungal agents.[1]

Table 1: Chemical and Physical Properties of H-Orn(Z)-OH

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [3] |

| Molecular Weight | 266.29 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | >220°C | [2] |

| Solubility | Soluble in methanol | [5] |

| Storage Temperature | Room temperature, in a dry, dark place | [2] |

Hazard Identification and Risk Assessment

While some safety data sheets for H-Orn(Z)-OH may lack comprehensive toxicological data, a conservative approach to handling is warranted based on the available information and the general nature of protected amino acids. One supplier provides the following GHS hazard statements, which should be considered in any risk assessment:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Based on these classifications, H-Orn(Z)-OH should be treated as a hazardous substance. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly in cases of poor laboratory hygiene.

The "Why" Behind the Hazards: Understanding the Reactivity of the Z-Group

The benzyloxycarbonyl (Z) protecting group is generally stable under the basic conditions used for Fmoc-deprotection in SPPS, making it a valuable orthogonal protecting group.[6] However, it is susceptible to cleavage under acidic conditions and through hydrogenolysis.[7][8] While the intact molecule presents the hazards outlined above, it is also crucial to consider the potential for hazardous byproducts during synthesis and deprotection. For instance, the cleavage of the Z-group often involves strong acids or catalytic hydrogenation, which have their own inherent risks.[8] Furthermore, incomplete reactions or side reactions can lead to a complex mixture of products with unknown toxicities.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of powdered H-Orn(Z)-OH, including weighing and dissolution, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne powder.[2]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat or chemical-resistant apron must be worn to protect skin and clothing.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with a particulate filter may be necessary.[2]

Caption: Hierarchy of personal protective equipment for handling H-Orn(Z)-OH.

Step-by-Step Handling Protocol for H-Orn(Z)-OH in a Research Setting

The following protocol outlines a self-validating system for the safe handling of H-Orn(Z)-OH, from receiving the compound to its use in a typical peptide synthesis workflow.

Receiving and Storage

-

Verification: Upon receipt, verify that the container is intact and properly labeled.

-

SDS Review: Ensure that the most recent Safety Data Sheet is readily available to all personnel who will be handling the compound.

-

Storage: Store the container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is typically room temperature.[2]

Weighing and Dissolution

-

Preparation: Before handling the powder, don all required PPE (lab coat, gloves, and safety goggles).

-

Fume Hood Operation: Perform all weighing and dissolution steps inside a certified chemical fume hood.

-

Static Control: Use an anti-static weighing dish to prevent the fine powder from dispersing.

-

Weighing: Carefully transfer the desired amount of H-Orn(Z)-OH to the weighing dish using a clean spatula. Avoid creating dust.

-

Dissolution: Add the solvent (e.g., methanol or DMF) slowly to the powder in a suitable container to minimize aerosolization. Gently swirl or stir to dissolve.

-

Cleaning: Clean any spills in the fume hood immediately using appropriate procedures. Decontaminate the spatula and weighing dish after use.

Addition to Reaction Vessel

-

Controlled Addition: Use a pipette or a powder funnel to transfer the dissolved H-Orn(Z)-OH or the solid powder to the reaction vessel.

-

Closed System: Whenever possible, maintain a closed system to prevent the release of vapors or aerosols.

Caption: A typical workflow for the safe handling of H-Orn(Z)-OH.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Table 2: First Aid Measures for H-Orn(Z)-OH Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2] |

| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [2] |

In case of a spill, evacuate the area and prevent the spread of the powder. Use an absorbent material to clean up small spills, and dispose of the waste in a sealed container as hazardous waste.

Stability, Reactivity, and Incompatibilities

H-Orn(Z)-OH is generally stable under recommended storage conditions.[2] However, it is important to be aware of its potential reactivity to ensure safe handling and to prevent undesirable side reactions in peptide synthesis.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.[2]

-

Conditions to Avoid: Keep away from heat, flames, and sparks.[2]

-

Hazardous Decomposition Products: Upon combustion, H-Orn(Z)-OH may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Waste Disposal

All waste containing H-Orn(Z)-OH, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

Conclusion

The safe and effective use of H-Orn(Z)-OH in research and drug development hinges on a comprehensive understanding of its properties and a diligent adherence to established safety protocols. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into our laboratory practices, we can mitigate risks and foster an environment of scientific excellence. This guide serves as a foundational resource for achieving these goals, empowering researchers to work confidently and safely with this important synthetic building block.

References

-

AAPPTec. (n.d.). H-Orn(2-Cl-Z)-OH [118553-99-4]. Retrieved January 25, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 25, 2026, from [Link]

-

Cision PR Newswire. (2026, January 7). The Role of H-Orn(Z)-OH in Advanced Peptide Synthesis and Drug Discovery. Retrieved January 25, 2026, from [Link]

-

Chemsrc. (2025, August 20). H-Orn(Z)-OH | CAS#:3304-51-6. Retrieved January 25, 2026, from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(1), 737-754.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

-

Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7009570, H-Orn(Z)-OH. Retrieved January 25, 2026, from [Link].

-

AAPPTec. (n.d.). H-Orn(Z)-OH [3304-51-6]. Retrieved January 25, 2026, from [Link]

-

Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved January 25, 2026, from [Link]

-

BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved January 25, 2026, from [Link]

-

Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved January 25, 2026, from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 25, 2026, from [Link]

-

AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved January 25, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. H-Orn(Z)-OH | CAS#:3304-51-6 | Chemsrc [chemsrc.com]

- 3. H-Orn(Z)-OH | C13H18N2O4 | CID 7009570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-Orn(Z)-OH = 98.0 TLC 2480-93-5 [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. peptide.com [peptide.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

A Technical Guide to the Biological Significance of Ornithine-Containing Peptides: From Bacterial Membranes to Therapeutic Frontiers

Abstract: The non-proteinogenic amino acid ornithine, traditionally recognized for its role in the urea cycle, is a critical building block in a diverse and functionally significant class of peptides and lipids.[1] The incorporation of ornithine into these molecules confers unique structural and chemical properties that are exploited in nature for roles ranging from bacterial stress adaptation to antiviral activity.[2][3] In the laboratory and clinic, these properties are harnessed for the development of novel therapeutics, including stabilized cyclic peptides and potent antibiotics.[3][4] This guide provides an in-depth exploration of the biological significance of ornithine-containing molecules, detailing their biosynthesis, diverse functions, and the analytical methodologies essential for their study. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique potential of these compounds.

Section 1: The Molecular Landscape of Ornithine-Containing Molecules

Ornithine's structural distinction from its proteinogenic analogue, lysine, by a single methylene group in its side chain, is the basis for its unique biochemical roles.[5] This seemingly minor difference has profound implications for the structure and function of the peptides and lipids it constitutes. Ornithine is not incorporated into proteins during ribosomal translation but is instead integrated into various molecules through specialized biosynthetic pathways.[1]

These molecules can be broadly categorized into two major groups:

-

Ornithine Lipids (OLs): These are phosphorus-free membrane lipids found widely in eubacteria.[2] Their fundamental structure consists of a 3-hydroxy fatty acid amide-linked to the α-amino group of ornithine, with a second fatty acid ester-linked to the 3-hydroxy position.[2]

-

Ornithine-Containing Peptides: These are peptides where one or more amino acid residues are ornithine. They can be synthesized non-ribosomally by Non-Ribosomal Peptide Synthetases (NRPSs) or, as more recently discovered, produced from ribosomal peptides through post-translational modification.[3]

Section 2: Ornithine Lipids (OLs): Bacterial Adaptation and Host Interaction

Ornithine lipids are crucial components of the outer membrane in many Gram-negative bacteria, where they function as surrogates for phospholipids, particularly under phosphate-limiting conditions.[6] This adaptation allows bacteria to conserve phosphate for essential processes like nucleic acid synthesis.

Biosynthesis of Ornithine Lipids

The primary pathway for OL biosynthesis involves two key enzymes, OlsB and OlsA.

-

OlsB (Acyl-ACP-dependent N-acyltransferase): This enzyme catalyzes the first step, acylating the α-amino group of L-ornithine with a 3-hydroxy fatty acid derived from the fatty acid biosynthesis pathway.

-

OlsA (O-acyltransferase): Following the action of OlsB, OlsA transfers a second fatty acid to the 3-hydroxy position of the first fatty acid, completing the OL structure.

Further structural diversity is introduced by various hydroxylases (e.g., OlsC, OlsD, OlsE) that can modify the ester-linked fatty acid, the amide-linked fatty acid, or the ornithine moiety itself.[2] These hydroxylations are often a response to environmental stressors like temperature changes.[2]

Caption: Post-translational formation of ornithine in RiPPs via peptide arginase.

Section 4: Therapeutic Potential and Drug Development

The unique properties of ornithine make it a valuable component in peptide-based drug development. [4]Its incorporation can enhance stability, modulate bioactivity, and provide a handle for further chemical modifications. [4][7]

-

Antimicrobial Peptides: Many natural and engineered ornithine-containing peptides exhibit potent antimicrobial activity. [8]The positive charge on the ornithine side chain at physiological pH can facilitate interaction with negatively charged bacterial membranes, a key mechanism for many antimicrobial peptides. The antiviral compound landornamide A and the antibiotic kahalalide F are examples of ornithine-containing natural products with therapeutic potential. [3]* Anticancer Peptides (ACPs): The cationic nature of ornithine can enhance the selectivity of ACPs for cancer cells, which often have a higher negative surface charge than normal cells. [9][10]Kahalalide F, for instance, also displays anticancer activity. [3]Increased cationicity and moderate hydrophobicity are key features in designing effective ACPs. [10]* Peptide Cyclization and Stability: The side-chain amino group of ornithine is frequently used to create lactam bridges with a carboxylic acid group elsewhere in a peptide. [4]This cyclization strategy is a cornerstone of drug design, as it constrains the peptide into a more stable and biologically active conformation, reduces susceptibility to proteolytic degradation, and can improve pharmacokinetic properties. [4][7]

Ornithine-Containing Molecule Class Source/Origin Known/Potential Biological Significance Reference(s) Ornithine Lipids Lipoamino Acid Widespread in Eubacteria Bacterial membrane stabilization, stress response, host-pathogen interaction, antibiotic resistance. ,[2],[6] [11] Gramicidin S Non-Ribosomal Peptide Aneurinibacillus migulanus Antibiotic activity against Gram-positive and some Gram-negative bacteria. [8] Kahalalide F Non-Ribosomal Peptide Marine mollusk Elysia rufescens Anticancer (induces cell death) and antiviral activity. [3] Landornamide A Ribosomal Peptide (RiPP) Lactobacillus landeri Antiviral activity. ,[3] [8] | Engineered Lacticin 481 Analogs | Ribosomal Peptide (RiPP) | Synthetic Biology Construct | Engineered antimicrobial activity; proof-of-concept for combining modifications. |,[12] [7]|

Section 5: Analytical Methodologies

The accurate identification and characterization of ornithine-containing peptides and lipids are paramount for both basic research and drug development. Mass spectrometry (MS) is the cornerstone technique for this purpose. [13][14]

Protocol: Extraction and Analysis of Bacterial Ornithine Lipids

This protocol provides a self-validating workflow for the characterization of OLs from a bacterial culture.

1. Cell Culture and Harvesting:

-

Grow the bacterial strain of interest (e.g., Rhodobacter sphaeroides) in an appropriate liquid medium to the desired growth phase. For studying stress responses, cultures can be grown under phosphate-limiting conditions.

-

Harvest cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., 10 mM Tris, pH 8.0) to remove media components.

2. Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). Include an internal standard (e.g., a non-native odd-chain OL) at this stage for quantitative analysis.

-

Vortex vigorously and incubate for 1 hour at room temperature to ensure complete extraction.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

-

Carefully collect the lower phase and dry it under a stream of nitrogen.

3. Mass Spectrometry Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for MS analysis, such as chloroform:methanol (1:1, v/v). [13] * Analyze using electrospray ionization (ESI) coupled to a tandem mass spectrometer (e.g., a quadrupole ion trap or Orbitrap). [13][15] * Positive Ion Mode: Look for protonated molecules [M+H]⁺. A characteristic "fingerprint" fragment ion at m/z 115 is indicative of the ornithine headgroup. [13][15] * Negative Ion Mode: Look for deprotonated molecules [M-H]⁻. A characteristic fragment ion at m/z 131 corresponds to the ornithine headgroup. [13] * Perform MS/MS (or MSⁿ) fragmentation on the parent ions to confirm the identity and elucidate the structure, including the fatty acid compositions, based on neutral losses. [15]

Caption: Experimental workflow for the analysis of ornithine lipids.

The "Ornithine Effect" in Peptide Fragmentation

During collision-induced dissociation (CID) in a mass spectrometer, peptides containing an internal ornithine residue exhibit a characteristic and facile cleavage C-terminal to the ornithine. [16]This "ornithine effect" is a powerful diagnostic tool.

-

Mechanism: The δ-amino group on the ornithine side chain acts as a nucleophile, attacking the adjacent amide bond on the peptide backbone. [16]This neighboring group participation leads to the formation of a highly stable six-membered lactam ring and cleavage of the peptide chain, producing specific b- and y-type fragment ions. [16]This fragmentation pathway is often dominant, even over other known fragmentation-directing residues like proline or aspartic acid, making the location of ornithine in a peptide sequence readily identifiable. [16]

Section 6: Future Directions and Conclusion

The study of ornithine-containing peptides and lipids is a rapidly evolving field. The discovery of peptide arginases has revealed a new biosynthetic route to these molecules, suggesting that many more ornithine-containing RiPPs await discovery in microbial genomes. [8][12]The promiscuity of these enzymes presents exciting opportunities for synthetic biology, allowing researchers to engineer novel peptides with tailored properties by combining ornithine incorporation with other modifications. [7] In conclusion, ornithine-containing peptides and lipids represent a structurally and functionally diverse class of biomolecules with profound biological significance. From their role as adaptive components in bacterial membranes to their potential as next-generation antimicrobial, antiviral, and anticancer agents, they offer a rich area for scientific exploration and therapeutic development. A thorough understanding of their biosynthesis, function, and analytical characterization is essential for unlocking their full potential.

References

-

Vences-Guzmán, M. Á., Geiger, O., & Sohlenkamp, C. (2012). Ornithine lipids and their structural modifications: from A to E and beyond. FEMS Microbiology Letters, 335(1), 1-10. [Link]

-

LifeTein. (2025). Unusual Amino Acids: Ornithine. LifeTein Peptide Blog. [Link]

-

Glemser, A., et al. (2023). Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. ACS Chemical Biology, 18(3), 549-558. [Link]

-

Gao, J., et al. (2009). Characterization of Ornithine and Glutamine Lipids Extracted from Cell Membranes of Rhodobacter sphaeroides. Journal of the American Society for Mass Spectrometry, 20(10), 1864-1877. [Link]

-

Bodanszky, M., & du Vigneaud, V. (1959). Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. Synthesis of Arginine Vasopressin, Arginine Vasotocin, and L-Histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycine. Journal of the American Chemical Society, 81(21), 5688-5691. [Link]

-

Hetrick, K. J., et al. (2024). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Angewandte Chemie International Edition. [Link]

-

Harrison, A. G., & Tang, T. H. (2014). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 25(3), 437-444. [Link]

-

Zhang, Q., et al. (2023). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 12(7), 2055-2064. [Link]

-

Chen, Y., et al. (2023). Anticancer activities of natural antimicrobial peptides from animals. Frontiers in Immunology, 14, 1234479. [Link]

-

Taylor, C. W., & Richardson, A. (1991). Structure and function of inositol trisphosphate receptors. Pharmacology & Therapeutics, 51(1), 97-137. [Link]

-

Kurata, K., et al. (2021). Effect of L-ornithine supplementation on serum stress markers. Food Science and Nutrition, 9(12), 6667-6674. [Link]

-

Hetrick, K. J., et al. (2024). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Angewandte Chemie, 136(30). [Link]

-

Choi, H., et al. (2018). Bacterial ornithine lipid, a surrogate membrane lipid under phosphate-limiting conditions, plays important roles in bacterial persistence and interaction with host. Environmental Microbiology, 20(10), 3743-3758. [Link]

-

Hetrick, K. J., et al. (2024). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. ResearchGate. [Link]

-

Knoche, H. W., & Shively, J. M. (1972). The Structure of an Ornithine-containing Lipid from Thiobacillus thiooxidans. Journal of Biological Chemistry, 247(1), 170-178. [Link]

-

Roosens, N. H., et al. (1998). Isolation of the Ornithine-δ-Aminotransferase cDNA and Effect of Salt Stress on Its Expression in Arabidopsis thaliana. Plant Physiology, 117(1), 263-271. [Link]

-

Chiang, J. Y., et al. (2019). Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). International Journal of Oncology, 55(4), 767-784. [Link]

-

MetwareBio. (n.d.). Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. MetwareBio. [Link]

-

Kokubo, T., et al. (2024). Effects of Oral Ingestion of L-Ornithine on Mental Stress and Fatigue Based on the Trier Social Stress Test in Healthy Humans: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trial. Nutrients, 16(24), 3845. [Link]

-

Gao, J., et al. (2009). Characterization of ornithine and glutamine lipids extracted from cell membranes of Rhodobacter sphaeroides. Journal of the American Society for Mass Spectrometry, 20(10), 1864-1877. [Link]

-

Sohlenkamp, C., & Geiger, O. (2016). Ornithine lipids and their structural modifications: From A to E and beyond. ResearchGate. [Link]

-

Ortiz-Alvarado, R., et al. (2022). Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. International Journal of Molecular Sciences, 23(21), 13327. [Link]

-

Hrnciarikova, D., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. Separations, 11(1), 22. [Link]

-

Vences-Guzmán, M. Á., et al. (2019). Ornithine Lipids in Burkholderia spp. Pathogenicity. Frontiers in Microbiology, 10, 240. [Link]

-

Penesová, A., & Gaľa, M. (2021). Could ornithine supplementation be beneficial to prevent the formation of pro-atherogenic carbamylated low-density lipoprotein (c-LDL) particles?. Medical Hypotheses, 146, 110459. [Link]

-

Block, C., et al. (2022). pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers. Biophysical Journal, 121(17), 3257-3267. [Link]

-

Vences-Guzmán, M. Á., et al. (2011). Collision-induced dissociation mass spectra of ornithine lipids S1 and S2 detected in lipid extract of R. tropici mutant 899-olsCΔ1. ResearchGate. [Link]

-

Khozhaeva, E., et al. (2023). Lipid-Centric Approaches in Combating Infectious Diseases: Antibacterials, Antifungals and Antivirals with Lipid-Associated Mechanisms of Action. International Journal of Molecular Sciences, 24(13), 11119. [Link]

-

Wang, Y., et al. (2023). Time-Course Lipidomics of Ornithine-Induced Severe Acute Pancreatitis Model Reveals the Free Fatty Acids Centered Lipids Dysregulation Characteristics. International Journal of Molecular Sciences, 24(18), 13809. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 6. Bacterial ornithine lipid, a surrogate membrane lipid under phosphate-limiting conditions, plays important roles in bacterial persistence and interaction with host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activities of natural antimicrobial peptides from animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Ornithine Lipids in Burkholderia spp. Pathogenicity [frontiersin.org]

- 12. d-nb.info [d-nb.info]

- 13. Characterization of Ornithine and Glutamine Lipids Extracted from Cell Membranes of Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The ornithine effect in peptide cation dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of H-Orn(Z)-OH in Cyclic Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cyclization of peptides is a paramount strategy for enhancing therapeutic properties, including metabolic stability, receptor affinity, and bioavailability. Ornithine, a non-proteinogenic amino acid, is a key building block for creating conformationally constrained cyclic peptides through lactam bridge formation. This guide provides an in-depth exploration of N-δ-benzyloxycarbonyl-L-ornithine (H-Orn(Z)-OH), focusing on its application in robust synthetic workflows. We will detail the underlying chemical principles, orthogonal protection strategies, and provide field-proven, step-by-step protocols for the synthesis of ornithine-containing cyclic peptides.

Introduction: The Power of Cyclization and the Role of Ornithine

Cyclic peptides often exhibit superior pharmacological profiles compared to their linear counterparts. By restricting conformational freedom, cyclization can lock a peptide into its bioactive shape, leading to increased potency and selectivity, while also protecting it from enzymatic degradation.[1] One of the most effective methods for cyclization is the formation of a lactam bridge, a stable amide bond formed between an amine and a carboxylic acid.[2]

The amino acid ornithine is exceptionally well-suited for this purpose.[3] Its side chain contains a primary amine (the δ-amino group) that can act as a nucleophile to form a lactam bond with either a C-terminal carboxyl group or the side chain of an acidic amino acid like aspartic acid or glutamic acid.[4][5]

To achieve this with precision, chemical synthesis requires a sophisticated "orthogonal protection strategy," where different protecting groups can be removed under specific conditions without affecting others.[6][7] This is where N-δ-benzyloxycarbonyl-L-ornithine (H-Orn(Z)-OH or its N-α-protected forms like Fmoc-Orn(Z)-OH) becomes an invaluable tool. The benzyloxycarbonyl (Z or Cbz) group on the ornithine side chain is stable to both the basic conditions used to remove Fmoc groups and the acidic conditions used to remove tBu, Boc, and Trt groups.[8] It is selectively cleaved under neutral conditions via catalytic hydrogenolysis, providing a unique and highly specific deprotection pathway essential for complex cyclization schemes.[8][9]

The Core Chemistry: The Z-Group as an Orthogonal Handle

The success of a cyclic peptide synthesis hinges on the ability to selectively unmask the reactive groups that will form the cyclic bond. The Z-group offers a distinct advantage in this regard.

-

Stability: It is inert during the iterative steps of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It withstands treatment with piperidine (Fmoc removal) and trifluoroacetic acid (TFA) cocktails (side-chain deprotection and resin cleavage).

-

Selective Removal: The Z-group is efficiently removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C) or with strong reducing acids like HBr in acetic acid.[9] Hydrogenolysis is the preferred method due to its mild, neutral pH conditions.

This orthogonality allows for the synthesis of a fully protected linear peptide, which can then be selectively deprotected at the ornithine side chain to initiate a clean and specific cyclization reaction in solution.

Chemical Structure of Key Reagent

Below is the structure of the N-α-Fmoc protected version of Orn(Z), which is the derivative used in the primary synthesis protocol.

Caption: Structure of N-α-Fmoc-N-δ-Z-L-ornithine.

Experimental Workflow: Side-Chain-to-C-Terminus Cyclization

This section details a robust workflow for synthesizing a cyclic peptide via a lactam bridge between the ornithine side chain and the C-terminus. This strategy involves synthesizing a fully protected linear peptide, cleaving it from the resin, selectively deprotecting the ornithine side chain, and finally, performing the cyclization in solution.

Sources

- 1. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. peptide.com [peptide.com]

- 5. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. peptide.com [peptide.com]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

The Strategic Application of N-δ-carbobenzyloxy-L-ornithine (H-Orn(Z)-OH) in Contemporary Drug Discovery and Development

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the strategic utilization of N-δ-carbobenzyloxy-L-ornithine (H-Orn(Z)-OH). Ornithine, a non-proteinogenic amino acid, is a versatile building block in peptide chemistry, and its derivatives are pivotal in the design of novel therapeutics. The benzyloxycarbonyl (Z or Cbz) protecting group on the δ-amino function of ornithine offers precise control during complex peptide syntheses, enabling the creation of sophisticated molecular architectures with enhanced pharmacological properties. This document provides a thorough examination of the chemical properties of H-Orn(Z)-OH, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and case studies illustrating its role in the development of innovative drug candidates.

Introduction: The Significance of Ornithine and Side-Chain Protection in Peptide Therapeutics

Peptides have emerged as a prominent class of therapeutics, valued for their high specificity and potency. The incorporation of non-proteinogenic amino acids, such as ornithine, into peptide sequences can significantly enhance their therapeutic potential by improving stability against enzymatic degradation, modulating receptor affinity, and enabling novel structural motifs like cyclization.[1][2] The δ-amino group of ornithine, however, necessitates protection during peptide synthesis to prevent unwanted side reactions. The choice of protecting group is critical and is dictated by the overall synthetic strategy.

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry.[3] Its stability under a wide range of conditions, coupled with its selective removal, makes H-Orn(Z)-OH a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[3][4] This guide will delve into the practical aspects of employing H-Orn(Z)-OH, providing researchers with the necessary knowledge to leverage its unique properties in their drug discovery endeavors.

Physicochemical Properties of H-Orn(Z)-OH

A thorough understanding of the physicochemical properties of H-Orn(Z)-OH is fundamental to its effective application.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₈N₂O₄ | [5] |

| Molecular Weight | 266.29 g/mol | [5] |

| CAS Number | 3304-51-6 | [5] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in aqueous base, limited solubility in water and organic solvents. | |

| Melting Point | ~250 °C (decomposes) |

H-Orn(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)

H-Orn(Z)-OH is compatible with both major SPPS strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. The Z group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine).[3][4] This orthogonality is a key advantage, allowing for the selective deprotection of the α-amino group without affecting the ornithine side chain.

General Workflow for Incorporating H-Orn(Z)-OH in Fmoc-SPPS

The following diagram illustrates the typical cycle for the incorporation of an amino acid, including H-Orn(Z)-OH, in Fmoc-based SPPS.

Caption: General workflow for amino acid incorporation in Fmoc-SPPS.

Detailed Protocol for Coupling H-Orn(Z)-OH in Fmoc-SPPS

This protocol provides a step-by-step guide for the manual coupling of H-Orn(Z)-OH to a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

H-Orn(Z)-OH

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Kaiser test kit for monitoring coupling completion

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

Method A (DIC/HOBt):

-

In a separate vial, dissolve H-Orn(Z)-OH (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add DIC (3-5 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Method B (HATU/DIPEA):

-

In a separate vial, dissolve H-Orn(Z)-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Immediately add the activation mixture to the deprotected peptide-resin.

-

Agitate at room temperature for 1-2 hours.

-

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and IPA (3 times).

-

Dry the resin under vacuum if it is the final step, or proceed to the next deprotection/coupling cycle.

-

Deprotection of the Ornithine Side Chain

The removal of the Z group from the ornithine side chain is a critical step, typically performed after the completion of the peptide chain assembly.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for Z group deprotection.[6][7] It avoids the use of strong acids that can damage sensitive residues.

Caption: Z-group deprotection via catalytic transfer hydrogenation.

Detailed Protocol for On-Resin Z-Group Deprotection

Materials:

-

Peptide-resin with Orn(Z) residue(s)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen donor (e.g., ammonium formate, cyclohexene, or formic acid)

-

Solvents: DMF, Methanol (MeOH), Acetic Acid (AcOH)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Deprotection Cocktail:

-

Prepare a solution of the hydrogen donor in a suitable solvent. For example, a 10-fold molar excess of ammonium formate in a mixture of DMF/MeOH/AcOH.

-

-

Hydrogenation:

-

Add the Pd/C catalyst (typically 0.1-0.2 equivalents by weight relative to the resin) to the swollen resin.

-

Add the deprotection cocktail to the resin-catalyst mixture.

-

Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

-

-

Catalyst Removal and Washing:

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Wash the resin thoroughly with DMF, MeOH, and DCM to remove residual reagents and byproducts.

-

Note: The efficiency of catalytic transfer hydrogenation can be influenced by the presence of sulfur-containing amino acids (cysteine, methionine), which can poison the catalyst. In such cases, alternative deprotection methods or a larger excess of catalyst may be required.

Applications of H-Orn(Z)-OH in Drug Discovery: Case Studies

The unique properties of ornithine, unlocked through the use of H-Orn(Z)-OH, have been exploited in the development of several classes of therapeutic peptides.

Antimicrobial Peptides (AMPs)

The incorporation of ornithine in place of lysine can enhance the antimicrobial activity and selectivity of AMPs. The shorter side chain of ornithine can influence the peptide's amphipathicity and interaction with microbial membranes. H-Orn(Z)-OH is a key building block in the synthesis of ornithine-containing AMPs.[8]

A notable example is the synthesis of analogues of Gramicidin S, a cyclic antimicrobial peptide. The synthesis of Gramicidin S and its analogues often involves the use of H-Orn(Z)-OH to introduce the ornithine residues that are crucial for its structure and biological activity.[9]

Cyclic Peptides and Peptide-Drug Conjugates

The δ-amino group of ornithine, after deprotection of the Z group, provides a convenient handle for on-resin cyclization (lactamization) or for the conjugation of other molecules, such as small molecule drugs, imaging agents, or polymers.[10] This versatility makes H-Orn(Z)-OH an invaluable tool for creating complex and multifunctional peptide-based therapeutics.

Analytical Characterization of Ornithine-Containing Peptides

The purity and identity of synthesized peptides containing ornithine are typically confirmed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Reverse-Phase HPLC (RP-HPLC): This technique is used to assess the purity of the crude peptide and to purify the target peptide. The retention time of the peptide can be influenced by the presence of the ornithine residue.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the ornithine residue and the removal of the Z protecting group. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the ornithine residue.[11][12]

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling of H-Orn(Z)-OH | Steric hindrance; aggregation of the peptide-resin. | Use a more powerful coupling reagent like HATU; increase coupling time; perform a double coupling; use a solvent mixture that disrupts aggregation (e.g., DMF/DCM). |

| Incomplete Z-Group Deprotection | Catalyst poisoning (e.g., by sulfur-containing residues); insufficient hydrogen donor. | Increase the amount of catalyst and/or hydrogen donor; extend the reaction time; consider an alternative deprotection method if catalyst poisoning is severe. |

| Side Reactions during Z-Deprotection | Hydrogenolysis of other sensitive groups. | Use milder conditions (e.g., lower temperature, shorter reaction time); carefully select the hydrogen donor. |

Conclusion

H-Orn(Z)-OH is a versatile and indispensable building block in the field of peptide-based drug discovery and development. Its compatibility with standard SPPS chemistries and the reliable methods for the removal of the Z protecting group provide chemists with a powerful tool to introduce ornithine into peptide sequences. The ability to leverage the unique properties of ornithine for enhancing antimicrobial activity, enabling cyclization, and creating sophisticated conjugates underscores the continued importance of H-Orn(Z)-OH in the synthesis of next-generation peptide therapeutics.

References

-

Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. (2024). [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Nature-inspired and medicinally relevant short peptides. Open Exploration Publishing. (2023). [Link]

-

Amino Acid-Protecting Groups. Chemical Reviews. (2019). [Link]

-

2 Protection of Functional Groups. Thieme. [Link]

-

HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Design, Synthesis, and Biological Evaluation of New Cyclic Melanotropin Peptide Analogues Selective for the Human Melanocortin-4 Receptor. NIH. [Link]

-

Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. PubMed Central. [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023). [Link]

-

Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. NIH. (2023). [Link]

-

Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. PMC. [Link]

-

A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters. (2013). [Link]

-

Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. (2020). [Link]

-

Small AntiMicrobial Peptide with In Vivo Activity Against Sepsis. MDPI. (2019). [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Small AntiMicrobial Peptide with In Vivo Activity Against Sepsis. Semantic Scholar. (2019). [Link]

-

Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. ACS Publications. (2025). [Link]

-

Hydrogen. Organic Chemistry Portal. [Link]

-

Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. PubMed. (2016). [Link]

-

SYNTHESIS NOTES. Aapptec Peptides. [Link]

-

Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. (2023). [Link]

-

Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. (2024). [Link]

-

The Role of Ornithine Derivatives in Modern Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

-

Does anyone have a pdf guide/SOP for solid phase peptide synth? Reddit. (2024). [Link]

-

Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. MDPI. (2023). [Link]

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. (2020). [Link]

-

Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. PubMed. [Link]

-

Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC. (2025). [Link]

-

Synthesis and biological evaluation of S-lipidated lipopeptides of a connexin 43 channel inhibitory peptide. RSC Publishing. [Link]

-

Synthesis of cyclic peptides as bioconjugation platforms. Scholarly Publications Leiden University. (2021). [Link]

-

pegylated Amino Acids for Site-specific Peptide Incorporation. Clemson OPEN. [Link]

-

Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. PMC. [Link]

-

Spectroscopic Evidence for Lactam Formation in Terminal Ornithine ... Journal of The American Society for Mass Spectrometry. (2019). [Link]

-

Amino Acid-Protecting Groups. ResearchGate. [Link]

-

Biosynthesis of Macrocyclic Peptides by Formation and Crosslinking of ortho- Tyrosines Abstract. bioRxiv. (2025). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Biological Evaluation of New Cyclic Melanotropin Peptide Analogues Selective for the Human Melanocortin-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of the Benzyloxycarbonyl (Z) Group from the Ornithine Side Chain

Introduction: The Strategic Importance of Z-Group Deprotection in Ornithine Chemistry

In the landscape of peptide synthesis and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in amine protection, is frequently employed to mask the δ-amino group of ornithine due to its relative stability and well-characterized removal methods.[1][2] Ornithine, a non-proteinogenic amino acid, is a critical building block for creating constrained cyclic peptides, introducing labels, or conjugating other molecular entities.[1] The selective removal of the Z-group from the ornithine side chain is a pivotal step that must be executed with precision to ensure the integrity of the target molecule and maintain high synthetic yields.

This comprehensive guide provides an in-depth analysis of the primary methodologies for Z-group deprotection from the ornithine side chain. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles, troubleshooting insights, and critical safety considerations. Our focus is on empowering the scientist with the knowledge to make informed decisions, ensuring that each deprotection is a self-validating and successful chemical transformation.

Chemical Principles and Orthogonality

The Z-group is a carbamate that is stable under the mildly basic conditions used for Fmoc-group removal and the moderate acidic conditions used for Boc-group removal, making it an excellent orthogonal protecting group in complex syntheses.[3][] This orthogonality is crucial, allowing for the selective deprotection of the ornithine side chain while other protecting groups on the peptide backbone or other side chains remain intact.[3][5]

The primary strategies for Z-group cleavage rely on distinct chemical mechanisms:

-

Hydrogenolysis: This method involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2]

-

Acidolysis: Strong acids, such as hydrogen bromide (HBr) in acetic acid, can cleave the Z-group by protonating the carbamate oxygen, leading to the formation of a stable benzyl cation.[1]

The choice of method is dictated by the overall composition of the molecule, particularly the presence of other functional groups that may be sensitive to either hydrogenation or strong acids.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is the most common and generally the mildest method for Z-group removal. It proceeds via the reductive cleavage of the carbon-oxygen bond in the benzyl carbamate, yielding the free amine, toluene, and carbon dioxide.

Mechanism of Catalytic Hydrogenation

Detailed Protocol: Catalytic Hydrogenation

This protocol is a robust starting point for the deprotection of a Z-protected ornithine residue.

| Parameter | Value/Condition | Rationale/Expert Insight |

| Substrate | Z-protected ornithine-containing peptide/molecule | Ensure the substrate is free of sulfur-containing compounds which can poison the catalyst. |

| Catalyst | 10% Palladium on Carbon (Pd/C) | A 10-20% weight loading (w/w) relative to the substrate is typical. For difficult deprotections, Pearlman's catalyst (Pd(OH)₂/C) can be more effective. |

| Solvent | Methanol (MeOH), Ethanol (EtOH), or Acetic Acid (AcOH) | MeOH is a common choice. AcOH can sometimes accelerate the reaction but ensure substrate stability. Use high-purity, degassed solvents. |

| Hydrogen Source | Hydrogen gas (H₂) | Typically supplied via a balloon or a Parr hydrogenator apparatus for pressures above atmospheric. |

| Reaction Temp. | Room Temperature (20-25 °C) | The reaction is typically exothermic. For large-scale reactions, cooling may be necessary. |

| Reaction Time | 2-16 hours | Monitor reaction progress by TLC or HPLC. Incomplete reactions are a common issue. |

Step-by-Step Procedure:

-

Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Z-protected ornithine substrate in a suitable solvent (e.g., methanol, approx. 20 mL per gram of substrate).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[6]

-

Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (10-20% by weight of the substrate). Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air and organic solvents.[7] It is often handled as a water-wet paste to mitigate this risk.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂), typically by attaching a hydrogen-filled balloon. For more robust reactions, a Parr hydrogenation apparatus can be used to apply higher pressures (e.g., 50 psi).

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). A typical solvent system is Dichloromethane:Methanol (9:1). The product (free amine) will have a lower Rf value than the starting material. Visualize spots with UV light and then stain with a ninhydrin solution, which will stain the newly formed primary amine.[8][9]

-

Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The filter cake is saturated with hydrogen and can ignite upon exposure to air while still wet with solvent. Do not allow the filter cake to dry.[7] Quench the filter cake by slowly adding it to a large volume of water.

-

Purification: Wash the Celite® pad with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. The product can then be purified by standard techniques such as crystallization or chromatography.

Troubleshooting Catalytic Hydrogenation

-

Incomplete or Slow Reaction: This is the most common issue.

-

Catalyst Poisoning: Trace impurities, especially sulfur compounds, can deactivate the catalyst. Purify the starting material if necessary.

-

Inactive Catalyst: The catalyst may be old or have been improperly handled. Try a fresh batch of catalyst.

-

Insufficient Hydrogen: Ensure the balloon remains inflated or that the pressure is maintained in a hydrogenation apparatus.

-

Poor Mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.[10]

-

-

Side Reactions: For peptides containing sensitive residues like Cysteine or Methionine, the sulfur can poison the catalyst. In such cases, alternative deprotection methods should be considered.

Method 2: Transfer Hydrogenation

Transfer hydrogenation is a safer and often more convenient alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure reactions. It utilizes a hydrogen donor molecule in the presence of the Pd/C catalyst.

Mechanism of Transfer Hydrogenation

Detailed Protocol: Transfer Hydrogenation

| Parameter | Value/Condition | Rationale/Expert Insight |

| Substrate | Z-protected ornithine-containing peptide/molecule | As with catalytic hydrogenation, ensure purity from catalyst poisons. |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Weight loading is typically higher than with H₂ gas, often 1:1 (w/w) catalyst to substrate. |

| Hydrogen Donor | Ammonium formate, Formic acid, Cyclohexene | Ammonium formate is widely used and effective. Typically 2-5 equivalents are used. |

| Solvent | Methanol (MeOH), Ethanol (EtOH) | Protic solvents are generally preferred for this method. |

| Reaction Temp. | Room Temperature to 40 °C | The reaction may require gentle heating to proceed at a reasonable rate. |

| Reaction Time | 1-4 hours | Generally faster than hydrogenation with H₂ gas at atmospheric pressure. |

Step-by-Step Procedure:

-

Setup: Dissolve the Z-protected substrate in methanol (approx. 10 mL per gram of substrate) in a round-bottom flask with a stir bar.

-

Reagent Addition: Add ammonium formate (2-4 equivalents) to the solution and stir until dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 0.5 to 1 part by weight relative to the substrate).

-

Reaction: Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40 °C) if it is sluggish.

-

Monitoring: Monitor the reaction by TLC or HPLC as described in the catalytic hydrogenation protocol.

-